molecular formula C12H23NO2 B14711158 6-(Dimethylamino)hexyl 2-methylprop-2-enoate CAS No. 20602-93-1

6-(Dimethylamino)hexyl 2-methylprop-2-enoate

Katalognummer: B14711158
CAS-Nummer: 20602-93-1
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: FRDUBKBSPUFFPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Dimethylamino)hexyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C12H23NO2 and a molecular weight of 213.317 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dimethylamino)hexyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

6-(Dimethylamino)hexyl 2-methylprop-2-enoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-(Dimethylamino)hexyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Dimethylamino)hexyl 2-methylprop-2-enoate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

20602-93-1

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

6-(dimethylamino)hexyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H23NO2/c1-11(2)12(14)15-10-8-6-5-7-9-13(3)4/h1,5-10H2,2-4H3

InChI-Schlüssel

FRDUBKBSPUFFPN-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(=O)OCCCCCCN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.